Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol It is a bicyclic compound featuring a unique bicyclo[111]pentane structure, which is known for its rigidity and strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method involves the esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate largely depends on its application. In drug design, its rigid bicyclic structure can interact with specific molecular targets, potentially inhibiting or activating biological pathways. The hydroxymethyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Similar structure but with two carboxylic acid groups.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-methanol: Similar structure but with a hydroxymethyl group instead of an ester.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group.
Uniqueness
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a rigid bicyclic structure and functional groups that allow for diverse chemical reactions. This makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTLJVZXUYVJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180464-87-3 | |
Record name | methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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